3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine
Description
Thematic Significance of Pyridazine (B1198779) Scaffolds in Modern Chemical Research
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. rjptonline.orgresearchgate.net This designation stems from the ability of pyridazine-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netsarpublication.com
Researchers have extensively documented the diverse bioactivities of pyridazine derivatives, which include:
Anticancer: Acting as inhibitors for various kinases involved in tumor progression. nih.gov
Anti-inflammatory and Analgesic: Some derivatives have shown potent anti-inflammatory effects with low ulcerogenicity. sarpublication.comnih.gov
Antimicrobial: Exhibiting activity against various bacterial and fungal strains. sarpublication.comnih.gov
Cardiovascular: Including antihypertensive and cardiotonic effects. sarpublication.comnih.gov
Neurological: Demonstrating anticonvulsant and antidepressant properties. rjptonline.orgsarpublication.com
The versatility of the pyridazine nucleus allows for straightforward functionalization at various positions, making it an attractive building block for the synthesis of new drug candidates. researchgate.net Marketed drugs such as the cardiotonic agent pimobendan (B44444) and the anti-inflammatory emorfazone (B1671226) feature the pyridazine core, underscoring its therapeutic relevance. nih.gov
Table 1: Selected Pharmacological Activities of Pyridazine and Thiophene (B33073) Derivatives
| Biological Activity | Pyridazine Derivatives | Thiophene Derivatives |
|---|---|---|
| Anticancer | Yes nih.gov | Yes researchgate.netnih.gov |
| Anti-inflammatory | Yes sarpublication.comnih.gov | Yes nih.govnih.gov |
| Antimicrobial | Yes sarpublication.comnih.gov | Yes nih.govnih.gov |
| Antihypertensive | Yes rjptonline.org | Yes researchgate.netnih.gov |
| Anticonvulsant | Yes rjptonline.org | Yes researchgate.netnih.gov |
| Antiviral | Yes rjptonline.org | Yes researchgate.net |
| Antioxidant | Yes nih.gov | Yes researchgate.net |
Strategic Importance of Thiophene Moieties in Molecular Design and Functionalization
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is another cornerstone of medicinal chemistry and materials science. nih.govnih.gov Its significance is highlighted by its presence in numerous commercialized drugs, including the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.gov
The strategic incorporation of thiophene rings into molecular structures is driven by several key factors:
Pharmacophoric Properties: The thiophene moiety itself is a recognized pharmacophore that can engage in crucial interactions with biological receptors. nih.gov
Bioisosterism: Thiophene is frequently employed as a bioisostere of the benzene (B151609) ring. This substitution can enhance a molecule's metabolic stability, modify its solubility, and improve its binding affinity to target proteins without drastically altering its shape. researchgate.net
Synthetic Versatility: The thiophene ring can be readily functionalized, providing accessible sites for chemical modification to optimize a compound's properties. nih.gov
Applications in Materials Science: Beyond medicine, thiophene derivatives are integral to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and solar cells due to their favorable electronic properties and environmental stability. nih.govwku.edu
Rationale and Scope of Academic Inquiry into 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine
The academic interest in this compound arises from the strategic combination of the pyridazine and thiophene scaffolds, further enhanced by the presence of two chlorine atoms. The rationale for its synthesis and study is rooted in its potential as a versatile building block for creating more complex molecules with novel functions.
The key structural features contribute to its potential in the following ways:
Hybrid Scaffold: The molecule combines the electron-deficient nature of the pyridazine ring with the electron-rich thiophene ring. This electronic push-pull characteristic is of significant interest for applications in materials science, particularly for developing organic semiconductors. liberty.edu
Reactive Handles for Synthesis: The chlorine atom on the pyridazine ring serves as a prime site for nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows chemists to easily introduce a wide variety of other functional groups, creating libraries of new compounds for screening.
Modulation of Properties: The chlorine on the thiophene ring modifies the electronic properties of the molecule and provides an additional site for chemical modification.
The scope of academic inquiry into this compound and its analogues would typically involve its efficient synthesis, full characterization using spectroscopic methods (NMR, Mass Spectrometry) and X-ray crystallography, and its subsequent use as an intermediate. Research efforts would likely focus on using it to synthesize novel compounds for evaluation as potential kinase inhibitors, antimicrobial agents, or as components in new organic electronic materials.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-(5-chlorothiophen-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-3-1-5(11-12-7)6-2-4-8(10)13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUHUVXVIPJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270202 | |
| Record name | 3-Chloro-6-(5-chloro-2-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-71-1 | |
| Record name | 3-Chloro-6-(5-chloro-2-thienyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75792-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(5-chloro-2-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 5 Chlorothiophen 2 Yl Pyridazine and Its Analogues
Strategic Routes for the Construction of the 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine Core
The assembly of the this compound core can be achieved through two primary strategies: convergent synthesis, where pre-functionalized building blocks are combined in a late-stage key reaction, and divergent synthesis, which commences from a common pyridazine (B1198779) precursor that is subsequently elaborated.
Convergent Synthesis Approaches Utilizing Pre-functionalized Building Blocks
Convergent synthesis offers an efficient route to complex molecules by minimizing the number of linear steps and allowing for the independent synthesis and optimization of key fragments. In the context of this compound, a hypothetical convergent approach would involve the condensation of a 1,4-dicarbonyl compound derived from 5-chlorothiophene with a hydrazine (B178648) equivalent.
For instance, a plausible synthetic route could start from a 1-(5-chlorothiophen-2-yl)butane-1,4-dione derivative. The synthesis of such a dicarbonyl precursor could be envisioned through the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with a suitable succinic anhydride (B1165640) derivative, followed by further functional group manipulations. The subsequent cyclization of this 1,4-dicarbonyl compound with hydrazine would yield the corresponding pyridazine ring. The final chlorination at the 3-position could then be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). While specific examples for this exact target molecule are not prevalent in the literature, this strategy is a well-established method for the formation of pyridazine cores.
Divergent Synthesis from Common Pyridazine Precursors (e.g., 3,6-Dichloropyridazine)
A more common and versatile approach to this compound and its analogues is through a divergent strategy, typically starting from the readily available 3,6-dichloropyridazine (B152260). This precursor allows for the sequential and regioselective introduction of substituents at the 3- and 6-positions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely employed in the synthesis of biaryl and heteroaryl compounds. In the synthesis of the target molecule, this reaction facilitates the coupling of 3,6-dichloropyridazine with a 5-chlorothiophen-2-ylboronic acid derivative.
The regioselectivity of the mono-arylation of 3,6-dichloropyridazine is a critical aspect of this approach. Generally, the reaction can be controlled to favor the substitution at one of the chlorine atoms, leaving the other available for further modification. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, play a crucial role in achieving the desired outcome. For instance, the use of bulky phosphine (B1218219) ligands can influence the regioselectivity of the coupling.
A typical reaction would involve the treatment of 3,6-dichloropyridazine with one equivalent of (5-chlorothiophen-2-yl)boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a suitable solvent system like a mixture of toluene, ethanol, and water.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| 3,6-Dichloropyridazine | (5-Chlorothiophen-2-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | This compound | Moderate to Good |
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chlorine atoms by various nucleophiles.
In the context of synthesizing this compound, a thiophen-2-yl nucleophile would be required. This could be generated in situ from 2-lithiothiophene or a related organometallic species. The reaction of 3,6-dichloropyridazine with such a nucleophile would proceed via a Meisenheimer-like intermediate. The regioselectivity of the substitution is influenced by both electronic and steric factors. Computational studies on similar dihalopyridines and dihalopyrimidines suggest that the relative reactivity of the chloro positions can be predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate. wuxiapptec.com
It has been shown that 3,6-dichloropyridazine reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.netjofamericanscience.org For instance, reaction with thiols can lead to monosubstitution under controlled conditions.
The mechanism of the Suzuki-Miyaura reaction is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com Computational studies on the Suzuki-Miyaura reaction involving dihalopyridazines have provided insights into the factors governing regioselectivity. These studies often focus on the energies of the transition states for the oxidative addition of the palladium catalyst to the different C-Cl bonds. mdpi.comnih.gov
The mechanism of nucleophilic aromatic substitution on dihalopyridazines generally proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. However, concerted SNAr mechanisms have also been proposed, particularly for systems with less activating substituents. nih.gov The regioselectivity is dictated by the stability of the intermediate, which is influenced by the electronic effects of the ring nitrogen atoms and any existing substituents. researchgate.netstackexchange.com
Synthesis of Key 5-Chlorothiophen-2-yl Intermediates and Substituted Thiophene (B33073) Derivatives
The successful synthesis of this compound via cross-coupling methods relies on the availability of a suitable 5-chlorothiophen-2-yl intermediate, most commonly (5-chlorothiophen-2-yl)boronic acid.
Several synthetic routes to this key intermediate have been reported. A common approach involves the synthesis of 5-chlorothiophene-2-carboxylic acid as a precursor. chemicalbook.comgoogle.com This can be achieved through various methods, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or the carboxylation of a Grignard reagent derived from 2,5-dichlorothiophene. chemicalbook.com The resulting carboxylic acid can then be converted to the corresponding boronic acid.
Alternatively, (5-chlorothiophen-2-yl)boronic acid and its pinacol (B44631) ester are commercially available, which facilitates their direct use in cross-coupling reactions. alfa-chemistry.comscbt.com
| Precursor | Reagents | Product |
| 2-Chlorothiophene | 1. BuLi, 2. B(OMe)₃, 3. H₃O⁺ | (5-Chlorothiophen-2-yl)boronic acid |
| 2,5-Dichlorothiophene | 1. BuLi, 2. B(OMe)₃, 3. H₃O⁺ | (5-Chlorothiophen-2-yl)boronic acid |
| 5-Chlorothiophene-2-carboxylic acid | Conversion via standard methods | (5-Chlorothiophen-2-yl)boronic acid |
Directed Derivatization of this compound
The presence of two distinct heterocyclic rings and two chloro-substituents offers multiple avenues for selective modification. Directed derivatization can be achieved by targeting the pyridazine ring, the thiophene moiety, or through multi-step sequences to build molecular complexity.
The chloro-substituent at the 6-position of the pyridazine ring is susceptible to nucleophilic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates these transformations.
Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds at the pyridazine core. While direct examples on this compound are not extensively documented, the reactivity of analogous systems provides a clear precedent. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine, a close analogue, readily undergoes Suzuki-Miyaura coupling with various (hetero)arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov Similarly, 6-chloropyridazinone derivatives have been successfully coupled with arylboronic acids under microwave irradiation, demonstrating the viability of using chloro-substituted pyridazines as substrates. nih.gov These reactions typically yield arylated or heteroarylated pyridazine derivatives.
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can also be displaced by various nucleophiles. In related chlorodiazine systems, reactions with nucleophiles like phenoxides have been observed. clockss.org For this compound, this pathway could be exploited to introduce oxygen, nitrogen, or sulfur-based functional groups. For example, reaction with hydrazines can lead to the formation of hydrazinyl-pyridazine derivatives, which can be further modified. researchgate.net
Directed Lithiation: Beyond reactions at the chloro-substituted carbon, other positions on the pyridazine ring can be functionalized through directed lithiation. Studies on substituted 3-chloropyridines have shown that regioselective lithiation can be achieved, followed by quenching with various electrophiles to introduce new substituents. nih.govresearchgate.net This strategy could potentially be applied to introduce functional groups at the 4- or 5-positions of the pyridazine ring of the title compound, guided by the directing effects of the existing substituents.
Table 1: Potential Functionalization Reactions at the Pyridazine Ring
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Heat | 3-(Aryl)-6-(5-chlorothiophen-2-yl)pyridazine |
| Nucleophilic Substitution | R-NH₂, Heat | 3-(Alkyl/Arylamino)-6-(5-chlorothiophen-2-yl)pyridazine |
| Nucleophilic Substitution | R-OH, Base | 3-(Alkoxy/Aryloxy)-6-(5-chlorothiophen-2-yl)pyridazine |
| Directed Lithiation/Quench | n-BuLi, then Electrophile (E⁺) | 3-Chloro-4-(E)-6-(5-chlorothiophen-2-yl)pyridazine |
The thiophene ring, being electron-rich, is prone to electrophilic aromatic substitution. The chlorine atom at the 5-position can also be a site for further chemistry, including cross-coupling or substitution, although this is generally more challenging than on the pyridazine ring.
Electrophilic Substitution: Thiophene readily undergoes electrophilic substitution reactions such as halogenation, nitration, and acylation. nih.gov The directing effects of the existing substituents (the chloro group and the pyridazinyl group) would determine the regioselectivity of such reactions. It is anticipated that electrophilic attack would occur at the C3 or C4 positions of the thiophene ring.
Thiophene Ring-Opening: In certain highly activated systems, the thiophene ring can undergo ring-opening reactions when treated with strong nucleophiles. For example, thieno[2,3-c]pyridazine (B12981257) derivatives have been shown to react with thiohydrazides, leading to a ring-opening of the thiophene and the formation of new hybrid molecules. researchgate.netiaea.org This represents a more drastic modification of the thiophene moiety, leading to significant structural rearrangement.
Table 2: Potential Modifications of the Thiophene Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 3-Chloro-6-(4-bromo-5-chlorothiophen-2-yl)pyridazine |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | 3-Chloro-6-(4-acyl-5-chlorothiophen-2-yl)pyridazine |
| Metal-Halogen Exchange | n-BuLi, then Electrophile (E⁺) | 3-Chloro-6-(5-(E)-thiophen-2-yl)pyridazine |
The combination of reactions at both the pyridazine and thiophene rings allows for the construction of complex, highly functionalized analogues. A plausible multi-step sequence could involve the selective functionalization of one ring, followed by the modification of the other.
For example, a synthetic route could begin with a Suzuki-Miyaura coupling to replace the chlorine on the pyridazine ring with an aryl group. The resulting 3-aryl-6-(5-chlorothiophen-2-yl)pyridazine could then undergo electrophilic bromination on the thiophene ring using N-bromosuccinimide (NBS). This two-step sequence would yield a 3-aryl-6-(4-bromo-5-chlorothiophen-2-yl)pyridazine, a significantly more complex analogue. The differential reactivity of the chloro and bromo substituents could then be exploited for further selective transformations.
Chemoselectivity and Regioselectivity in Synthesis of this compound Derivatives
Chemoselectivity is a critical consideration in the derivatization of this molecule due to the presence of two chloro-substituents on different aromatic rings. The chlorine atom on the electron-deficient pyridazine ring is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling than the chlorine on the electron-rich thiophene ring.
This difference in reactivity allows for selective functionalization. Studies on fused π-deficient heterocycles containing both chloro and iodo or bromo substituents have demonstrated that selective Suzuki cross-coupling can be achieved at the more reactive halide position by carefully choosing the palladium catalyst, base, and solvent. arkat-usa.org A similar principle applies here: the C-Cl bond on the pyridazine ring is more polarized and activated towards oxidative addition to a Pd(0) catalyst compared to the C-Cl bond on the thiophene ring. Therefore, a palladium-catalyzed cross-coupling reaction with one equivalent of boronic acid would be expected to occur preferentially at the pyridazine ring, leaving the chloro-thiophene moiety intact.
Regioselectivity is primarily a concern during electrophilic substitution on the thiophene ring or directed lithiation of the pyridazine ring. The precise outcome of these reactions would depend on the combined electronic and steric effects of the substituents present on the rings.
One-Pot and Cascade Reactions in Pyridazine Synthesis
While the derivatization of the pre-formed this compound is a key strategy, the synthesis of its core structure and related analogues can be achieved through efficient one-pot or cascade reactions.
One-Pot Syntheses: One-pot procedures are highly valuable in organic synthesis as they reduce the number of workup and purification steps, saving time and resources. For example, novel pyridazine C-nucleosides have been synthesized via a one-pot, three-step procedure involving a [4+2] cycloaddition, reduction, and hydrazine cyclization. nih.gov Similarly, multicomponent reactions have been developed for the regioselective synthesis of pyrazolo[3,4-c]pyridazine derivatives. nih.gov Such strategies could be adapted to construct the 6-(thienyl)pyridazine core in a single, efficient operation from simpler starting materials.
Cascade Reactions: Cascade reactions, where a single event triggers a series of subsequent transformations, offer an elegant route to complex molecular architectures. The formation of the pyridazine ring itself can be part of a cascade. Computational studies have explored diazocinone- and pyridazine-forming cascade reactions resulting from the reaction of 1,2,4,5-tetrazines with cyclic enolates, which proceed through pericyclic processes. researchgate.net These advanced methodologies highlight the potential for developing highly efficient and atom-economical routes to complex pyridazine-containing molecules.
Exploration of Chemical Reactivity and Reaction Mechanisms of 3 Chloro 6 5 Chlorothiophen 2 Yl Pyridazine
Nucleophilic Reactivity at the Pyridazine (B1198779) Halogen Center
The chlorine atom on the pyridazine ring is anticipated to be the primary site for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, activates the chlorine atom toward attack by nucleophiles.
Amination Reactions and Pyridazine-Amine Derivatives
It is predicted that 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine would react with various primary and secondary amines to yield the corresponding amino-pyridazine derivatives. Such reactions are common for chloropyridazines and are typically carried out by heating the chloro-heterocycle with an excess of the amine, sometimes in the presence of a base or a palladium catalyst to facilitate the reaction. researchgate.netnih.gov For example, reaction with piperazine (B1678402) would be expected to substitute the chlorine on the pyridazine ring, forming a piperazinyl-pyridazine derivative. nih.gov
Table 1: Predicted Amination Reactions
| Nucleophile (Amine) | Predicted Product |
|---|---|
| Ammonia | 6-(5-chlorothiophen-2-yl)pyridazin-3-amine |
| Piperidine | 3-(5-chlorothiophen-2-yl)-6-(piperidin-1-yl)pyridazine |
| Aniline | N-phenyl-6-(5-chlorothiophen-2-yl)pyridazin-3-amine |
Thiolation and Oxygenation Reactions
Similarly, nucleophilic attack by sulfur and oxygen nucleophiles is an expected reaction pathway. Thiolates (RS⁻) and alkoxides (RO⁻) would likely displace the chloride ion to form the corresponding thioethers and ethers. These reactions typically proceed under basic conditions, where the nucleophile is generated in situ. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be predicted to yield 3-methoxy-6-(5-chlorothiophen-2-yl)pyridazine.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. Substitution typically occurs preferentially at the C2 (or α) position. researchgate.netpearson.com In the title compound, the C5 position of the thiophene ring is already substituted with a chlorine atom. The remaining open positions are C3 and C4. The pyridazine substituent at C2 acts as an electron-withdrawing group, which would deactivate the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. The substitution is expected to occur at the C4 position, which is meta to the deactivating pyridazinyl group and ortho to the sulfur atom. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.
Oxidation and Reduction Pathways of the Pyridazine and Thiophene Moieties
Information regarding the specific oxidation and reduction pathways for this compound is not available. In general, pyridazine rings can be reduced to dihydropyridazines or piperidines under strong reducing conditions. Oxidation of the nitrogen atoms to form N-oxides is also a possibility using oxidizing agents like peroxy acids. The thiophene ring can be oxidized, though this can sometimes lead to ring-opening depending on the oxidant and conditions. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone.
Cycloaddition and Annulation Reactions Involving the Pyridazine Ring
Pyridazine and its derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, particularly in inverse-electron-demand Diels-Alder reactions. nih.govorganic-chemistry.orgorganic-chemistry.org For example, electron-deficient pyridazines can react with electron-rich dienophiles. It is also conceivable that the pyridazine ring could be involved in [3+2] cycloaddition reactions via the formation of pyridazinium ylides. nih.gov However, no specific studies have been reported for this compound.
Metalation Reactions and Subsequent Electrophilic Quenches
Directed ortho-metalation is a powerful tool for the functionalization of heterocyclic rings. researchgate.netresearchgate.net For this compound, deprotonation could potentially occur on either the pyridazine or the thiophene ring using strong bases like lithium diisopropylamide (LDA) or TMPLi. researchgate.net On the pyridazine ring, the most acidic proton is likely adjacent to the chlorine atom. On the thiophene ring, the proton at the C4 position is the most likely to be removed. The resulting lithiated or magnesiated intermediate could then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups. nih.gov The regioselectivity of such a reaction would depend heavily on the reaction conditions and the specific base used. researchgate.netresearchgate.net
Table 2: Predicted Products from a Metalation-Quench Sequence
| Site of Metalation | Electrophile | Predicted Product |
|---|---|---|
| Pyridazine C4/C5 | Benzaldehyde | (4/5-hydroxyphenylmethyl)-3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine |
| Thiophene C4 | Iodine (I₂) | 3-Chloro-6-(5-chloro-4-iodothiophen-2-yl)pyridazine |
| Thiophene C4 | Dimethylformamide (DMF) | 6-(5-chlorothiophen-2-yl)-3-chloropyridazine-4-carbaldehyde |
Photochemical and Thermochemical Transformations
The study of photochemical and thermochemical transformations provides critical insights into the stability and reactivity of heterocyclic compounds under the influence of light and heat. For this compound, a molecule incorporating both a pyridazine and a chlorothiophene moiety, these transformations are of particular interest due to the potential for complex reaction pathways. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies dedicated to the photochemical and thermochemical behavior of this particular compound.
Research in the broader field of pyridazine chemistry has shown that the pyridazine ring can undergo a variety of photochemical reactions. These often involve rearrangements, ring contractions, or the cleavage of substituent bonds, depending on the specific substituents and the irradiation conditions. Similarly, the thermochemical decomposition of pyridazine derivatives can lead to the formation of various smaller molecules and radical species.
In the absence of direct experimental data for this compound, any discussion of its specific photochemical and thermochemical transformations would be speculative. Detailed research findings, including reaction mechanisms and data tables of products and yields, are not available in the current body of scientific literature. Further experimental investigation is required to elucidate the behavior of this compound under photochemical and thermochemical stress.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Chloro 6 5 Chlorothiophen 2 Yl Pyridazine Derivatives
Systematic Variation of Substituents on the Pyridazine (B1198779) and Thiophene (B33073) Rings
Structure-activity relationship (SAR) studies explore how systematic changes to a molecule's structure affect its biological activity. For derivatives of the 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine scaffold, modifications on both the pyridazine and thiophene rings are crucial for modulating activity.
On the pyridazine ring, the chlorine atom at the 3-position is a key site for modification. Replacing this chlorine with various amine-containing groups, such as substituted piperazines, can lead to derivatives with a range of biological effects. nih.govresearchgate.net For instance, the introduction of a piperazine (B1678402) ring linked to other aromatic systems can significantly alter the compound's interaction with biological targets. nih.govresearchgate.net
Similarly, substituents on the thiophene ring can be varied. While the parent compound has a chlorine at the 5-position of the thiophene ring, SAR studies often involve replacing this with other groups or introducing additional substituents to probe the electronic and steric requirements for activity. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene is also considered a bio-isosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov
The following table illustrates hypothetical variations based on common synthetic strategies for this class of compounds and their potential impact on biological activity.
| Compound ID | Variation on Pyridazine Ring (Position 3) | Variation on Thiophene Ring (Position 5) | Predicted Impact on Activity |
| Parent | -Cl | -Cl | Baseline |
| A | -NH-CH₃ | -Cl | Potential for new hydrogen bond interactions |
| B | -Cl | -H | Altered electronic profile of the thiophene ring |
| C | -N(piperazinyl)-R | -Cl | Significant change in steric bulk and solubility |
| D | -OCH₃ | -Cl | Increased electron-donating character |
| E | -Cl | -F | Modified halogen bonding potential |
Impact of Halogenation Patterns on Molecular Recognition and Reactivity
The two chlorine atoms in this compound are critical to its molecular properties. Halogens can influence a molecule's conformation, lipophilicity, and ability to form specific non-covalent interactions, such as halogen bonds. acs.org
The chlorine on the pyridazine ring makes the carbon atom it is attached to electrophilic and susceptible to nucleophilic substitution, a common strategy for creating derivatives. nih.gov The reactivity of this position allows for the synthesis of a library of compounds with diverse functionalities.
Conformational Analysis and Preferred Geometries
Conformational analysis of bicyclic aromatic systems like this compound is essential for understanding their interaction with biological targets. The preferred geometry is determined by the rotational barrier around the single bond connecting the pyridazine and thiophene rings. The planarity of the core structure is influenced by the steric and electronic effects of the substituents.
In similar structures, such as 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, the pyridazine unit is essentially planar. researchgate.net For derivatives where the chlorine at the 3-position is replaced by a larger group like a piperazine ring, this substituent typically adopts a stable chair conformation. nih.govresearchgate.net The dihedral angle between the pyridazine ring and other attached aromatic systems is a critical parameter. For example, in one derivative, the dihedral angle between a pyridazine ring and a benzene (B151609) ring was found to be 36.3°. nih.gov The specific conformation adopted by the molecule minimizes steric hindrance and optimizes electronic interactions, which in turn influences its biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
QSAR and QSPR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. actascientific.com These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. kfupm.edu.saresearchgate.net
For pyridazine derivatives, QSAR models have been developed to predict various activities. kfupm.edu.sa These models typically use a set of molecular descriptors calculated from the 3D structure of the molecules. Descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like logP). mdpi.com
A typical workflow for building a QSAR model for derivatives of this compound would involve:
Data Set Preparation: Synthesizing and testing a series of derivatives to obtain experimental activity data.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound.
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) to build a mathematical equation linking the descriptors to the activity. kfupm.edu.sa
Model Validation: Testing the predictive power of the model using internal and external validation techniques.
For example, a QSAR model might reveal that the cytotoxic activity of a series of compounds is dependent on the electrostatic charge on a specific atom and the energy of the highest occupied molecular orbital (HOMO). mdpi.com Such insights can guide the design of more potent analogs. scienceopen.com
Stereochemical Considerations in SAR Studies
Stereochemistry plays a crucial role in the interaction between a drug and its target. While the core scaffold of this compound is achiral, the introduction of certain substituents can create chiral centers. For example, if a substituent introduced on the pyridazine or thiophene ring contains a stereocenter, the resulting molecule will exist as a pair of enantiomers.
Enantiomers can have significantly different biological activities, as they may interact differently with a chiral biological target like a protein or enzyme. Therefore, if chiral derivatives are synthesized, it is a standard practice in SAR studies to separate the enantiomers and test them individually. This allows for the determination of which stereoisomer is more active (the eutomer) and which is less active (the distomer). Understanding the preferred stereochemistry provides critical insights into the 3D structure of the binding site and can guide the design of more selective and potent compounds. The available literature did not specifically detail stereochemical studies on derivatives of this particular compound, but it remains a fundamental principle in medicinal chemistry.
Computational and Theoretical Chemistry Studies on 3 Chloro 6 5 Chlorothiophen 2 Yl Pyridazine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. aimspress.com This approach is widely applied to heterocyclic compounds, such as pyridazine (B1198779) derivatives, to provide a detailed understanding of their behavior at a molecular level. nih.govuomphysics.net Calculations are typically performed using specific functionals, like B3LYP, in combination with basis sets such as 6–311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net
Elucidation of Molecular Geometry and Electronic Structure
DFT calculations are instrumental in determining the optimized three-dimensional arrangement of atoms in a molecule. researchgate.net By calculating parameters such as bond lengths, bond angles, and dihedral angles, the most stable conformation of 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine can be predicted. These theoretical structures often show strong congruence with experimental data obtained from techniques like X-ray crystallography for related molecules. uomphysics.net The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
Below is a table of representative calculated geometric parameters for a structurally similar compound, 3-chloro-6-methoxypyridazine, illustrating the type of data obtained from DFT studies. nih.gov
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|
| N1-N2 Bond Length (Å) | 1.335 |
| C3-Cl Bond Length (Å) | 1.748 |
| C6-O7 Bond Length (Å) | 1.343 |
| N1-N2-C3 Angle (°) | 120.5 |
| Cl-C3-N2 Angle (°) | 115.9 |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com The spatial distribution of these orbitals also provides clues about the reactive sites within the molecule. wuxibiology.comresearchgate.net For instance, the LUMO of the title compound is expected to be localized on the 1,2,4-triazolo[4,3-a]pyridine ring in similar structures. mdpi.com
The following table presents calculated frontier orbital energies for a related triazolopyridazine compound, demonstrating the typical outputs of such an analysis. uomphysics.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.14 |
| LUMO Energy | -1.61 |
| Energy Gap (ΔE) | 5.53 |
Prediction of Molecular Reactivity Descriptors (e.g., Electrophilicity Index)
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.com These descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Global Softness (S): The reciprocal of chemical hardness, indicating high polarizability.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.
These parameters provide a quantitative framework for comparing the reactivity of different compounds. mdpi.com
Vibrational Spectroscopy Predictions (FT-IR, NMR)
DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and Raman) and NMR chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. By comparing the theoretical spectrum with experimental results, the structure of the synthesized compound can be confirmed. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational methods. nih.gov Similarly, predicted NMR shifts for hydrogen and carbon atoms can be correlated with experimental data to aid in structural elucidation. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. amazonaws.comimist.ma This technique provides valuable insights into the binding mode, affinity, and specificity of the interaction.
Binding Affinity Calculations and Scoring Functions
The core of molecular docking involves an algorithm that samples numerous possible conformations of the ligand within the protein's binding site. Each of these poses is then evaluated by a scoring function, which estimates the binding affinity. amazonaws.com This affinity is often reported as a binding energy score, typically in units of kcal/mol. A more negative binding energy suggests a more stable and favorable interaction between the ligand and the target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Such studies are crucial for screening virtual libraries of compounds and prioritizing candidates for further experimental testing. amazonaws.comekb.eg
Elucidation of Specific Binding Modes and Key Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Currently, there are no published studies that elucidate the specific binding modes of this compound with any biological targets. Computational docking and molecular modeling are powerful tools to predict how a molecule like this might interact with a protein's active site. Such studies would typically identify key interactions, such as:
Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the sulfur atom of the thiophene (B33073) ring could potentially act as hydrogen bond acceptors.
Hydrophobic Interactions: The chlorinated thiophene and pyridazine rings would be expected to engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonding: The chlorine atoms on both the pyridazine and thiophene rings could participate in halogen bonding, a specific type of non-covalent interaction.
Without experimental or computational data, any description of binding modes remains speculative.
Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability
No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations are instrumental in understanding the dynamic behavior of a ligand when bound to a receptor. These simulations could provide crucial information on:
Conformational Flexibility: How the dihedral angle between the pyridazine and thiophene rings changes over time in a solvated environment or within a binding pocket.
Binding Stability: By calculating the binding free energy, MD simulations can assess the stability of the ligand-protein complex, providing insights into the strength and longevity of the interaction.
Solvent Effects: Understanding how water molecules mediate the interaction between the compound and its potential target.
Crystal Structure Analysis and Hirshfeld Surface Studies for Intermolecular Interactions
A crystal structure for this compound has not been deposited in the Cambridge Structural Database or other public repositories. X-ray crystallography would provide definitive information about its solid-state conformation and packing.
Following a crystal structure determination, Hirshfeld surface analysis is a valuable computational tool to visualize and quantify intermolecular interactions within the crystal lattice. This analysis would typically reveal:
The percentage contribution of different types of intermolecular contacts (e.g., H···H, C···H, Cl···H, N···Cl).
The presence of significant interactions like π-π stacking between the aromatic rings.
Close contacts indicating hydrogen bonds or other specific interactions.
Without a crystal structure, a Hirshfeld surface analysis cannot be performed.
Reaction Mechanism Studies Using Computational Approaches
There are no computational studies available that investigate the reaction mechanisms involving this compound. Density Functional Theory (DFT) and other quantum chemical methods are often employed to study reaction pathways, transition states, and activation energies. Such studies could elucidate:
Synthesis Mechanisms: The energetic favorability of different synthetic routes to the compound.
Metabolic Pathways: Predictions of how the compound might be metabolized, including the identification of potential reactive metabolites.
Reactivity: The molecule's susceptibility to nucleophilic or electrophilic attack at various positions.
In the absence of such dedicated computational studies, a detailed, data-driven article on the computational and theoretical chemistry of this compound cannot be constructed.
Mechanistic Biological Activity Profiling and Target Identification of 3 Chloro 6 5 Chlorothiophen 2 Yl Pyridazine Derivatives Excluding Clinical Human Trials and Safety Data
Enzyme Inhibition and Modulation Studies
Kinase Inhibition Mechanisms and Selectivity Profiling
No data is available in the public domain regarding the kinase inhibition mechanisms or selectivity profiling of 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine.
Topoisomerase I and II Inhibitory Activities
There are no published studies on the inhibitory activities of this compound against topoisomerase I and II.
Acetolactate Synthase Inhibition
Information regarding the inhibition of acetolactate synthase by this compound is not available in the scientific literature.
Other Enzyme Systems
No studies were found that investigated the effects of this compound on other enzyme systems.
Receptor Binding and Modulation Investigations
There is no available research on the receptor binding and modulation properties of this compound.
Cellular Pathway Modulation Studies
No studies have been published detailing the effects of this compound on any cellular pathways.
Based on a repeated and thorough search of publicly available scientific literature, there is no specific information available for the compound "this compound" that corresponds to the detailed outline requested.
The search results contain general information on the biological activities of related chemical classes, such as pyridazine (B1198779) and thiophene (B33073) derivatives, and detailed explanations of the requested methodologies.
Specifically:
Pyridazine derivatives have been studied for their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govdaneshyari.com
Thiophene derivatives have been investigated as anticancer agents, with some shown to disrupt microtubule dynamics. nih.govnih.gov
Photoaffinity labeling and proteomics are well-established strategies for identifying the molecular targets of bioactive compounds. nih.govplos.orgscispace.comnih.gov
However, no research data, data tables, or specific findings could be located for "this compound" itself. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided. Fulfilling the request would require fabricating research findings, which is not permissible.
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Applications in Advanced Chemical Sciences and Materials Research
Role as a Chemical Building Block in Multi-Component Synthesis
3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine serves as a versatile scaffold in organic synthesis. biosynth.comchemscene.com Heterocyclic compounds containing the pyridazine (B1198779) ring are recognized as important intermediates for creating more complex molecular structures, particularly in the development of agrochemicals and pharmaceuticals. chemimpex.com The presence of two distinct chloro-substituents on the pyridazine and thiophene (B33073) rings offers opportunities for selective, stepwise reactions.
While specific multi-component reactions involving this compound are not extensively detailed in current literature, the general class of pyridazine derivatives is widely employed in such synthetic strategies. For instance, related compounds like 3-chloro-6-methylpyridazine (B130396) are used as building blocks to synthesize complex, biologically active molecules. chemimpex.com The reactivity of the chloro group on the pyridazine ring allows for its substitution, enabling the assembly of diverse molecular frameworks through reactions that combine three or more starting materials in a single step.
Coordination Chemistry and Ligand Design for Metal Complexes
The nitrogen atoms within the pyridazine ring and the sulfur atom in the thiophene ring of this compound present potential coordination sites for metal ions. Pyridazine-based ligands are known to form stable complexes with a variety of transition metals. researchgate.net The introduction of a pyridine (B92270) moiety into a ligand's skeleton can increase its conformational rigidity and influence the thermodynamic properties of the resulting metal complexes. unimi.it This makes such compounds attractive for designing ligands tailored for specific applications in catalysis and materials science.
The synthesis of metal complexes typically involves the reaction of a pyridazine-containing ligand with a suitable metal salt. Although specific metal complexes derived from this compound are not prominently documented, the general methodology for creating such complexes is well-established for analogous structures.
Characterization of these metal-pyridazine complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:
Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the coordination environment around the metal center.
Elemental Analysis: This technique confirms the stoichiometric composition of the synthesized complexes.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms and the geometry of the metal complex. rsc.orguni-muenchen.de
For example, studies on other pyridazine-based ligands have successfully utilized these methods to characterize the resulting palladium(II) and platinum(II) complexes, confirming the N,N-bidentate coordination of the ligands to the metal centers. rsc.org
Metal complexes featuring pyridazine and related N-heterocyclic ligands often exhibit significant catalytic activity. acs.org These complexes are explored as catalysts in a range of organic transformations, including oxidation reactions and stereoselective carbon-carbon bond-forming reactions. unimi.it The stability and electronic properties conferred by the pyridazine ligand can stabilize the metal center in various oxidation states, which is a key feature for catalytic cycles. rsc.org For instance, ruthenium(II)-NHC complexes based on a pyridazine framework have demonstrated excellent catalytic activity for the oxidation of alkenes. acs.org While the catalytic potential of metal complexes derived specifically from this compound remains an area for future investigation, the broader class of pyridazine-metal complexes continues to be a fertile ground for the development of new catalysts. nih.gov
Exploration in Agrochemical Research
The pyridazine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent biological activities. researchgate.net Compounds in this class have been developed as herbicides, fungicides, and insecticides. chemimpex.comchemimpex.comnih.govresearchgate.net The specific substituents on the pyridazine ring play a critical role in defining the type and extent of their biological action.
Pyridazine derivatives have been extensively investigated for their fungicidal properties. nih.govnih.gov For instance, a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have shown notable antifungal activity against various plant pathogens like Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.govresearchgate.net The introduction of different substituents onto the pyridazine core allows for the modulation of this activity.
While the precise mechanism of action for this compound is not specified in the available literature, research on other fungicidal compounds containing a thiophene ring suggests that such moieties can be crucial for biological efficacy. mdpi.com The fungicidal mechanism for some related compounds has been linked to the inhibition of critical cellular processes in fungi. However, specific evidence linking this compound to the promotion of microtubule polymerization is not currently available.
The table below presents the fungicidal activity of several related pyridazine compounds against various fungi, illustrating the potential of this chemical class.
| Compound ID | Target Fungus | Inhibition Rate (%) at 50 µg/mL |
| 7c | G. zeae | 60.5 |
| 7b | G. zeae | 57.9 |
| 3h | G. zeae | 50.3 |
| 3e | F. oxysporum | 53.2 |
| 3h | F. oxysporum | 50.9 |
| 3h | C. mandshurica | 47.8 |
| Data sourced from a study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. nih.gov |
In addition to fungicidal applications, the pyridazine chemical family is known for its herbicidal properties. chemimpex.comchemimpex.com Many commercial herbicides are based on the pyridazine structure, where they typically act by inhibiting essential biological pathways in weeds, such as photosynthesis at photosystem II. researchgate.net The versatility of the pyridazine ring allows for synthetic modifications that can optimize herbicidal potency and selectivity. chemimpex.com However, specific studies detailing the herbicidal properties and the corresponding mechanism of action for this compound have not been identified in the reviewed literature.
Potential in Functional Materials Science
The unique molecular architecture of this compound, featuring an electron-deficient pyridazine ring linked to an electron-rich thiophene ring, suggests its promise as a building block for functional organic materials. This donor-acceptor (D-A) type structure is a cornerstone of design for materials used in organic electronics.
Thiophene-based molecules and polymers are at the forefront of research in organic semiconductors due to their excellent charge transport properties and environmental stability. wku.eduresearchgate.netspringerprofessional.de The inclusion of a pyridazine ring, an electron-poor diazine, can significantly modify the electronic characteristics of the thiophene unit. Research into a family of thiophene-diazine molecular semiconductors has shown that the introduction of these electron-deficient heteroaromatic rings into an oligothiophene core enhances the material's electron affinity. nih.gov
This enhanced electron affinity is a crucial property for n-type (electron-transporting) or ambipolar semiconductors, which are essential components in various organic electronic devices. While many thiophene-based materials are p-type (hole-transporting) semiconductors, the incorporation of the pyridazine moiety offers a pathway to tune these charge transport characteristics. nih.gov The chlorine substituents on both the pyridazine and thiophene rings of this compound would further influence its electronic properties, likely increasing the electron affinity and impacting the molecular packing in the solid state, a critical factor for efficient charge transport.
The potential of this class of compounds is underscored by the fabrication of thin-film transistors (TFTs) using related thiophene-diazine materials. nih.gov These devices are fundamental components of modern electronics, including displays and sensors. The performance of such devices is intrinsically linked to the molecular structure of the semiconductor used.
Table 1: Potential Electronic Properties and Device Applications
| Property | Anticipated Characteristic | Potential Device Application |
| Charge Carrier Mobility | Tunable (potentially n-type or ambipolar) | Organic Field-Effect Transistors (OFETs) |
| Electron Affinity | High (enhanced by pyridazine and chlorine) | n-channel transistors in CMOS-like circuits |
| HOMO/LUMO Levels | Adjustable via substitution | Organic Photovoltaics (OPVs) |
| Solid-State Packing | Influenced by chloro-substituents | Thin-Film Transistors (TFTs) |
The application of thiophene and pyridazine derivatives extends to the field of organic light-emitting diodes (OLEDs). Thiophene-containing compounds are widely utilized as charge transport and light-emitting materials in OLEDs, contributing to improved efficiency and stability. nbinno.comnih.govoled-intermediates.com The inherent properties of the thiophene ring, such as enhanced charge mobility and luminescence, are advantageous for creating high-performance displays. nbinno.com
On the other hand, pyridazine-based molecules have been investigated as components of emitters in OLEDs. frontiersin.org Specifically, donor-acceptor molecules incorporating a pyridazine acceptor have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. frontiersin.org This process enables the harvesting of both singlet and triplet excitons, which are generated during device operation, leading to significantly higher theoretical internal quantum efficiencies.
The combination of a thiophene donor and a pyridazine acceptor in a single molecule, as seen in the core structure of this compound, is a promising strategy for developing new TADF emitters. Furthermore, studies on related thiophene-diazine systems have noted high solid-state fluorescence efficiencies, a desirable characteristic for light-emitting materials. nih.gov Such properties suggest that these materials could function as extended π-systems, which would be beneficial for applications in light-emitting transistors. nih.gov
Table 2: Potential Optoelectronic Properties and LED Applications
| Property | Anticipated Characteristic | Potential LED Application |
| Luminescence | High solid-state fluorescence efficiency | Emissive layer in OLEDs |
| Exciton Utilization | Potential for TADF | High-efficiency OLEDs |
| Color Tuning | Possible through molecular modification | Emitters for various colors in displays |
| Charge Balance | Good electron-transporting properties | Improved device performance and lifetime |
Concluding Perspectives and Future Research Directions
Emerging Methodologies and Technologies for Future Studies
Future investigations into 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine would benefit immensely from the adoption of modern chemical and biological research technologies.
High-Throughput Synthesis and Screening: Automated synthesis platforms could be employed to create a library of derivatives based on the this compound scaffold. This would enable high-throughput screening to rapidly identify potential biological activities.
Computational Chemistry and Molecular Modeling: In the absence of experimental data, computational tools can predict the compound's physicochemical properties, potential binding modes with various enzymes and receptors, and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov This in-silico analysis can guide experimental work and prioritize research efforts.
Advanced Spectroscopic and Crystallographic Techniques: Modern NMR techniques and single-crystal X-ray diffraction would provide unambiguous structural elucidation, which is fundamental for understanding structure-activity relationships (SAR).
Interdisciplinary Collaborations and Synergies in Pyridazine (B1198779) Chemistry
The exploration of a novel compound like this compound necessitates a collaborative, interdisciplinary approach.
Synthetic and Medicinal Chemists: Synthetic chemists are needed to develop efficient routes to the compound and its analogs, while medicinal chemists can guide the design of new derivatives with improved potency and pharmacokinetic properties. researchgate.net
Pharmacologists and Biologists: Collaboration with pharmacologists and biologists is essential for conducting comprehensive biological evaluations, from initial in-vitro screening to in-vivo animal studies, to determine the compound's therapeutic potential. nih.gov
Computational Scientists: The integration of computational chemistry can accelerate the drug discovery process by providing predictive models and deeper insights into the molecular interactions of the compound.
Broader Implications for Heterocyclic Compound Design and Discovery
The study of this compound, while specific, holds broader implications for the field of heterocyclic chemistry. The pyridazine ring is recognized for its unique physicochemical properties, including its high dipole moment and hydrogen bonding capacity, which can be advantageous in drug design. nih.gov
Investigating this under-researched molecule could lead to:
New Structure-Activity Relationships: Uncovering the biological activities of this compound could reveal novel SARs, contributing to a better understanding of how the combination of the pyridazine and chlorothiophene moieties influences pharmacological effects.
Development of Novel Therapeutic Agents: Given the wide range of biological activities associated with its constituent heterocyclic rings, this compound represents a promising starting point for the development of new drugs. sarpublication.comnih.gov
Expansion of Chemical Space: The synthesis and characterization of this and related compounds expand the known chemical space, providing new tools and building blocks for chemical biology and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorination of a pyridazine precursor (e.g., using SOCl₂ under reflux) is a common approach for introducing chlorine atoms . Optimization involves adjusting temperature, solvent (e.g., dichloromethane or toluene), and stoichiometry. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at position 3, thiophene at position 6) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for biological assays) .
- Elemental Analysis : Matches calculated and observed C, H, N percentages to confirm stoichiometry .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Methodology :
- Cancer Research : HL-60 leukemia cell differentiation assays (as used for related pyridazines) evaluate antiproliferative effects .
- Enzyme Inhibition : Yeast α-glucosidase assays assess potential for metabolic disorder therapeutics .
- Receptor Binding : Radioligand displacement assays (e.g., CRF1R or AhR targets) quantify receptor antagonism/agonism .
Advanced Research Questions
Q. How can crystallographic tools resolve structural ambiguities in halogenated pyridazines?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software refines crystal structures, resolving bond lengths/angles and confirming regiochemistry . For example, SHELXL refines disordered solvent molecules in lattice voids .
- ORTEP-3 : Visualizes thermal ellipsoids to identify steric strain or hydrogen bonding networks .
- Validation : PLATON checks for missed symmetry or twinning; CCDC deposition ensures reproducibility .
Q. How do hydrogen-bonding patterns influence crystallization and stability?
- Methodology :
- Graph Set Analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) to predict packing efficiency .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with intermolecular interactions (e.g., Cl···π contacts) .
- Polymorph Screening : Solvent evaporation under varied conditions (e.g., slow cooling vs. antisolvent addition) identifies stable forms .
Q. How should researchers address contradictory bioactivity data across assays?
- Methodology :
- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity) to rule out false positives .
- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify unintended interactions .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-Chloro-6-(trifluoromethyl)pyridazine) to discern substituent effects .
Q. What strategies improve synthetic yield in multi-step pyridazine derivatization?
- Methodology :
- Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) during chlorination .
- Catalysis : Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups (e.g., thiophene) with high regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for temperature-sensitive intermediates .
Data Contradiction Analysis Example
- Issue : A study reports potent CRF1R antagonism, while another observes no activity.
- Resolution :
Tools and Resources
| Application | Tools | Reference |
|---|---|---|
| Crystallography | SHELX, WinGX, ORTEP-3 | |
| Synthesis Optimization | Microwave reactors, Schlenk lines | |
| Bioactivity Validation | AlphaScreen, FlexStation³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
